molecular formula C12H14Cl2N2O8S2 B12818232 3,3'-Dichlorobenzidine sulfate CAS No. 64969-34-2

3,3'-Dichlorobenzidine sulfate

Cat. No.: B12818232
CAS No.: 64969-34-2
M. Wt: 449.3 g/mol
InChI Key: PMZNABNRKYMIKT-UHFFFAOYSA-N
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Description

3,3’-Dichlorobenzidine sulfate is an organic compound with the formula (C₆H₃Cl(NH₂))₂·H₂SO₄. It is a pale yellow crystalline solid that is barely soluble in water. This compound is primarily used in the production of diarylide yellow pigments, which are utilized in printing inks . its use has been largely discontinued due to concerns about its carcinogenicity .

Biological Activity

3,3'-Dichlorobenzidine sulfate (DCB sulfate) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This article delves into the biological activity of DCB sulfate, supported by empirical data, case studies, and research findings.

This compound is a derivative of 3,3'-dichlorobenzidine (DCB), a compound known for its use in dye manufacturing and as a precursor in various chemical syntheses. The compound's structure includes two chlorine atoms attached to a benzidine moiety, which contributes to its reactivity and biological effects.

Upon exposure, DCB undergoes metabolic conversion primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind covalently to macromolecules such as DNA and proteins. These interactions are critical in understanding its mutagenic potential. Studies indicate that approximately 90% of DCB is metabolized into various conjugated metabolites that are excreted via urine within 72 hours post-exposure .

Mutagenicity and Genotoxicity

In Vitro Studies:
Research has demonstrated that DCB sulfate exhibits significant mutagenic activity. In vitro assays have shown that it can induce unscheduled DNA synthesis in human fibroblasts and increase the frequency of sister chromatid exchanges in various cell lines .

In Vivo Studies:
Animal studies provide further evidence of DCB's genotoxic effects. For instance, oral administration of DCB to rodents resulted in increased micronuclei formation in bone marrow cells, indicating chromosomal damage . Additionally, elevated levels of DNA adducts have been detected in the liver and bladder tissues of exposed animals .

Carcinogenic Potential

The U.S. Department of Health and Human Services classifies DCB as "reasonably anticipated to be a human carcinogen." Epidemiological studies have linked occupational exposure to DCB with increased incidences of bladder cancer and other malignancies . In laboratory settings, DCB has caused tumors in multiple organ sites among treated animals, reinforcing its classification as a probable human carcinogen .

Case Studies

  • Epidemiological Evidence:
    A cohort study involving workers exposed to DCB revealed a statistically significant increase in bladder cancer cases compared to unexposed populations. This study highlights the long-term risks associated with chronic exposure to DCB .
  • Animal Models:
    In a controlled study, rats administered DCB at varying doses exhibited dose-dependent increases in liver tumors. The lowest-observed-adverse-effect level (LOAEL) was identified at doses as low as 500 mg/kg body weight .

Biological Monitoring

Biomarkers for exposure to DCB sulfate include urinary levels of the compound and its metabolites, as well as hemoglobin adducts formed during metabolic processing. These biomarkers serve as crucial tools for assessing human exposure levels and potential health risks associated with DCB .

Properties

CAS No.

64969-34-2

Molecular Formula

C12H14Cl2N2O8S2

Molecular Weight

449.3 g/mol

IUPAC Name

4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid

InChI

InChI=1S/C12H10Cl2N2.2H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;2*1-5(2,3)4/h1-6H,15-16H2;2*(H2,1,2,3,4)

InChI Key

PMZNABNRKYMIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O.OS(=O)(=O)O

physical_description

3,3'-dichlorobenzidine sulfate appears as a white crystalline powder. Toxic by ingestion and skin absorption.

Origin of Product

United States

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